![molecular formula C27H35N5O2 B1671105 Edicotinib CAS No. 1142363-52-7](/img/structure/B1671105.png)
Edicotinib
Overview
Description
Edicotinib, also known as JNJ-40346527, JNJ-527, and PRV-6527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . It has been tested extensively in people for conditions such as Alzheimer’s disease, cancer, arthritis, and inflammatory bowel disease .
Molecular Structure Analysis
The molecular formula of Edicotinib is C27H35N5O2 . The structure of Edicotinib was modelled in Amber10:EHT molecular force field .
Chemical Reactions Analysis
Edicotinib is a potent, selective, brain penetrant and orally active colony-stimulating factor-1 receptor (CSF-1R) inhibitor . It exhibits less inhibitory effects on KIT and FLT3 .
Physical And Chemical Properties Analysis
Edicotinib has a molecular weight of 461.6 . It is soluble in DMSO at a concentration of ≥ 10 mg/mL . The storage conditions recommended are 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .
Scientific Research Applications
Prostate Cancer Treatment
Edicotinib has been used in the treatment of localized prostate cancer . In a presurgical study, patients with localized prostate cancer received 4 weeks of daily edicotinib prior to radical prostatectomy . The primary endpoint was the incidence of adverse events, and the secondary endpoint was the pathologic complete remission rate .
Immune Tumor Microenvironment Alteration
Edicotinib may alter the balance within the prostate tumor microenvironment (TME) to promote antitumor immune responses . The prostate TME is immunosuppressive, with few effector T cells and enrichment of inhibitory immune populations, leading to limited responses to treatments such as immune checkpoint therapies .
Reduction of Tumor-Associated Macrophages
Edicotinib has been shown to reduce CD11b+Gr-1-F4/80hi tumor-associated macrophages within the TME . This could potentially enhance the effectiveness of other cancer treatments.
Inhibition of CSF-1R Phosphorylation
Edicotinib has shown evidence of safety and target engagement in humans, with >80% inhibition of CSF-1R phosphorylation in a phase I/II trial in patients with relapsed or refractory Hodgkin lymphoma .
Treatment of Hodgkin Lymphoma
Based on its ability to inhibit CSF-1R phosphorylation, Edicotinib has been used in the treatment of relapsed or refractory Hodgkin lymphoma .
properties
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPFDRNGHMRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edicotinib | |
CAS RN |
1142363-52-7 | |
Record name | Edicotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40346527 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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